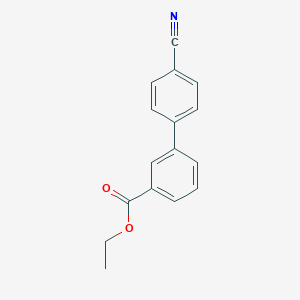

Ethyl 4'-cyanobiphenyl-3-carboxylate

Description

Significance of Biphenyl (B1667301) Carboxylates in Contemporary Chemical Science

Biphenyl compounds, characterized by two connected phenyl rings, and their derivatives form a cornerstone of modern organic chemistry. nih.govajgreenchem.com Their structural rigidity and potential for functionalization make them vital components in a wide array of applications, from pharmaceuticals to materials science. ajgreenchem.comarabjchem.org The addition of a carboxylate group introduces further chemical versatility, positioning biphenyl carboxylates as crucial intermediates and target molecules in numerous scientific endeavors. ajgreenchem.comrsc.org

Historical Trajectory of Research on Biphenyl Derivatives

The scientific exploration of biphenyl derivatives spans over 160 years, marked by the development of increasingly sophisticated synthetic methodologies. nih.govresearchgate.net Early efforts focused on carbon-carbon bond formation through reactions that have become foundational in organic chemistry. The Wurtz-Fittig reaction, reported in 1862, was an early method involving the sodium-mediated coupling of aryl halides. nih.gov This was followed by the Ullmann reaction in 1901, which utilized copper to facilitate the coupling of aryl halides and has been widely used for synthesizing complex and chiral biphenyls. nih.govarabjchem.org

The 20th and 21st centuries witnessed a revolution in biphenyl synthesis with the advent of transition-metal-catalyzed cross-coupling reactions. These methods offer superior efficiency, selectivity, and functional group tolerance. rsc.org Techniques such as the Suzuki-Miyaura, Stille, Kumada, and Negishi cross-couplings, which typically employ palladium or nickel catalysts, are now standard for constructing the biaryl scaffold. nih.govresearchgate.net These advancements have made a vast range of substituted biphenyl derivatives readily accessible for research and industrial application. rsc.org

| Reaction Name | Year of Discovery | Key Reactants/Catalysts | Significance |

| Wurtz-Fittig Reaction | 1862 | Aryl Halide, Alkyl Halide, Sodium Metal | Extended C-C coupling to include aryl groups. nih.gov |

| Ullmann Reaction | 1901 | Aryl Halide, Copper | Enabled the synthesis of complex and symmetric biphenyls. nih.govarabjchem.org |

| Bennett–Turner Reaction | 1914 | Phenylmagnesium Bromide, CrCl₃ or CuCl₂ | A homocoupling reaction for biphenyl synthesis. nih.gov |

| Kumada Coupling | 1972 | Grignard Reagent, Aryl Halide, Ni or Pd Catalyst | One of the first highly effective cross-coupling methods. researchgate.net |

| Negishi Coupling | 1977 | Organozinc Compound, Aryl Halide, Ni or Pd Catalyst | Offered broad scope and high reactivity. nih.gov |

| Stille Coupling | 1978 | Organotin Compound, Aryl Halide, Pd Catalyst | Tolerant of a wide variety of functional groups. nih.gov |

| Suzuki-Miyaura Coupling | 1979 | Boronic Acid/Ester, Aryl Halide, Pd Catalyst, Base | Widely used due to mild conditions and low toxicity of boron reagents. ajgreenchem.comarabjchem.org |

Role of Cyano and Ester Functionalities in Advanced Organic Structures

The incorporation of specific functional groups onto the biphenyl core is critical for tuning the molecule's electronic, physical, and biological properties. The cyano (-C≡N) and ester (-COOR) functionalities are particularly significant in the design of advanced organic structures.

The cyano group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the carbon-nitrogen triple bond. fiveable.mersc.org Its inclusion in a conjugated system, such as a biphenyl, significantly alters the molecule's electronic properties, influencing factors like polarity and molecular orbital energies. rsc.org This makes the cyano group a key component in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. ajgreenchem.comrsc.org Furthermore, its linear geometry can promote ordered molecular packing, which is advantageous for materials like liquid crystals. The cyano group is also a versatile synthetic intermediate, readily convertible into other functional groups like carboxylic acids, amines, and amides. fiveable.meresearchgate.net

The ester functionality , specifically an ethyl carboxylate group (-COOC₂H₅), is a carbonyl derivative that also influences a molecule's polarity and reactivity. libretexts.org It can participate in hydrogen bonding as an acceptor and is susceptible to hydrolysis, providing a reactive site for further molecular elaboration. nih.gov In materials science, the ester group can contribute to the mesomorphic (liquid crystalline) properties of a compound. researchgate.net In medicinal chemistry, esters are frequently used to modify the properties of biologically active compounds. ajgreenchem.com

Academic Importance of Ethyl 4'-cyanobiphenyl-3-carboxylate as a Model Compound

This compound serves as an exemplary model compound for academic study because its structure embodies the key features discussed: a rigid biphenyl core functionalized with both a strong electron-withdrawing cyano group and a polar ester group. This specific arrangement of functionalities makes it a valuable building block in both materials science and synthetic organic chemistry.

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 267.29 g/mol |

| CAS Number | 131379-34-5 |

| Functional Groups | Biphenyl, Cyano, Ethyl Ester |

Current Research Landscape and Gaps in Understanding

Current research involving this compound and related structures primarily focuses on their application as precursors or intermediates. They are particularly noted for their use in the synthesis of liquid crystals, where the rigid biphenyl core and polar terminal groups are essential for inducing mesophase behavior. researchgate.net Additionally, its role as a synthetic intermediate for more complex organic molecules is an area of active investigation, particularly for creating novel pharmacologically active compounds or specialized organic materials. ajgreenchem.com

Despite its utility, there are gaps in the comprehensive understanding of this specific molecule. While its role as a precursor is established, detailed studies on its unique photophysical properties, its potential as a standalone functional material, or a full exploration of its derivatives in medicinal chemistry are less common in the literature. A deeper investigation into the structure-property relationships—for example, how the meta position of the ester group influences bulk properties compared to its para-substituted isomers—remains an area ripe for academic inquiry.

Overview of Methodological Approaches in Chemical Research

The academic investigation of a compound like this compound employs a standard suite of modern chemical research methodologies.

Synthesis: The construction of the core biphenyl structure is typically achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prevalent and efficient method for linking appropriately substituted benzene (B151609) rings (e.g., a boronic acid derivative with a halide derivative). ajgreenchem.comresearchgate.net

Purification and Characterization: Following synthesis, the compound is purified using techniques such as column chromatography or recrystallization. Its identity and purity are then confirmed through a combination of spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. ajgreenchem.com

Property Evaluation: Depending on the research focus, various methods are used to evaluate the compound's properties. For materials science applications, this could involve differential scanning calorimetry (DSC) to determine phase transition temperatures (for liquid crystals) or UV-Vis and fluorescence spectroscopy to probe its photophysical characteristics.

Objectives and Scope of Comprehensive Academic Investigation

A comprehensive academic investigation of this compound would aim to bridge the existing gaps in knowledge. The primary objectives would be to:

Develop and optimize efficient synthetic pathways to the compound and a library of its derivatives to enable systematic study.

Conduct a thorough characterization of its structural, thermal, and photophysical properties using advanced analytical and computational techniques.

Explore its potential for novel applications, particularly in the fields of organic electronics and as a scaffold for biologically active molecules.

Elucidate clear structure-property relationships by comparing its characteristics to those of its isomers and related derivatives.

The scope of such an investigation would be confined to the fundamental chemical synthesis, characterization, and property evaluation of the molecule, providing a foundational understanding for its potential future use in applied technologies.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLMOZNBQVTKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618690 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-34-5 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization

Retrosynthetic Strategies for the Biphenyl (B1667301) Core Construction

Retrosynthetic analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate identifies the central carbon-carbon bond between the two phenyl rings as the key disconnection point. This approach logically leads to two main synthetic pathways: the coupling of two pre-functionalized benzene (B151609) rings or the functionalization of a pre-formed biphenyl scaffold. The former, involving cross-coupling reactions, is generally more convergent and offers greater control over regiochemistry.

The formation of the biaryl bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance, making them cornerstones of modern organic synthesis. rsc.org

Palladium catalysis is the most prevalent and versatile method for constructing biphenyl linkages. rsc.org The Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide, is particularly prominent due to the stability and low toxicity of the boronic acid reagents. rsc.orggoogle.com

For the synthesis of this compound, a Suzuki-Miyaura strategy could involve the coupling of ethyl 3-bromobenzoate with 4-cyanophenylboronic acid, or alternatively, 3-(ethoxycarbonyl)phenylboronic acid with 4-bromobenzonitrile (B114466). The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. researchgate.netgoogle.com

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). rsc.org

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium complex, displacing the halide and forming a new complex (Ar-Pd-Ar'). This step is facilitated by a base. rsc.org

Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the desired biaryl (Ar-Ar') and regenerating the Pd(0) catalyst. rsc.org

Other palladium-catalyzed reactions such as the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Hiyama coupling (organosilicon reagents) are also effective for forming the C-C biaryl bond and could be applied to this synthesis. rsc.org

| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | >90 |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 85-95 |

| Aryl Iodide | Arylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | >95 |

While palladium catalysts are dominant, concerns about cost and toxicity have driven the development of alternative methods using other transition metals.

Nickel-Catalyzed Coupling: Nickel complexes, often being more cost-effective, can catalyze Kumada coupling reactions between aryl Grignard reagents and aryl halides. rsc.org For the target molecule, this could involve reacting the Grignard reagent of 4-bromobenzonitrile with ethyl 3-bromobenzoate. Nickel catalysts are particularly effective for coupling less reactive aryl chlorides. google.com

Copper-Catalyzed Coupling: The Ullmann reaction, one of the earliest methods for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halide molecules at high temperatures. arabjchem.org Modern variations use stoichiometric copper or catalytic amounts in the presence of ligands, allowing for milder reaction conditions.

A convenient one-pot approach for synthesizing 4'-alkyl-4-cyanobiaryls has been described based on the cross-coupling between the sodium salt of the terephthalonitrile (B52192) dianion and a neutral aromatic nitrile in liquid ammonia (B1221849), followed by alkylation. beilstein-journals.orgnih.govsemanticscholar.org This non-traditional method avoids expensive transition-metal catalysts. beilstein-journals.org

A more recent and atom-economical strategy for biphenyl synthesis involves direct C-H bond activation. rsc.org This approach circumvents the need for pre-functionalization (e.g., halogenation or borylation) of one of the aromatic partners. rsc.org In this methodology, a transition metal catalyst, often palladium, activates a C-H bond on one arene, which then couples with a second, typically halogenated, arene. researchgate.netnih.gov

For the synthesis of this compound, a potential C-H activation route could involve the palladium-catalyzed coupling of 4-bromobenzonitrile directly with ethyl benzoate (B1203000). nih.gov The regioselectivity of the C-H activation on the ethyl benzoate ring is a critical challenge. However, the use of directing groups can provide excellent control. The nitrile group itself has been shown to act as a directing group in some C-H activation reactions, favoring functionalization at its ortho position. nih.govnih.govescholarship.org A Pd(II)-catalyzed C-H bond activation using a cyano directing group has been used to synthesize biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. nih.gov

| Arene (C-H source) | Aryl Halide | Palladium Catalyst | Ligand/Additive | Solvent | Key Feature |

|---|---|---|---|---|---|

| Benzene | Iodobenzene | Pd(OAc)₂ | Ag₂CO₃ | TFA | Direct arylation |

| Aryl Nitrile | Aryl Iodide | Pd(OAc)₂ | None | TFA | Cyano-directed C-H activation |

| Benzimidazole | Iodobenzene | Pd(OAc)₂ | Cs₂CO₃ | DMF | Heterocycle-directed arylation |

Catalytic Cross-Coupling Reactions for Biaryl Linkage

Regioselective Functionalization of the Biphenyl Scaffold

An alternative synthetic route begins with an unfunctionalized or partially functionalized biphenyl core, followed by the sequential introduction of the cyano and ethyl carboxylate groups. This strategy heavily relies on the principles of electrophilic aromatic substitution and directed metalation, where controlling the regioselectivity is paramount.

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) on the aromatic ring complexes with an organolithium base, directing deprotonation exclusively to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an electrophile to introduce a wide range of functional groups. unblog.fr

In the context of this compound, one could envision a strategy starting with a biphenyl derivative containing a potent DMG at the 3-position. This DMG would direct lithiation to the C2 or C4 position, after which an appropriate electrophile could be introduced. For example, starting with biphenyl-3-carboxylic acid, deprotonation with a strong base like sec-butyllithium (B1581126) can lead to lithiation at the position adjacent to the carboxylate, enabling subsequent reaction with an electrophile. unblog.fr However, directly installing the 4'-cyano group via this method would be complex.

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, achieving the specific 3,4'-disubstitution pattern on a biphenyl scaffold via sequential SEAr reactions is challenging due to regioselectivity issues. The directing effects of the substituents govern the position of subsequent functionalization. wikipedia.org

Starting with Biphenyl: A Friedel-Crafts acylation or nitration of biphenyl would yield a mixture of ortho, meta, and para isomers, with a strong preference for the para position. Isolating the desired 3-substituted intermediate would be inefficient.

Starting with 4-Cyanobiphenyl (B145940): The cyano group is an electron-withdrawing, meta-directing deactivator. wikipedia.org Therefore, electrophilic substitution on 4-cyanobiphenyl would occur on the same ring as the cyano group (at the 3'-position) and would proceed slowly.

Starting with Ethyl Biphenyl-3-carboxylate: The ethyl carboxylate group is also a meta-director. Electrophilic substitution would occur at the 5- and 2'-positions, not the desired 4'-position.

These regiochemical constraints make the construction of the biphenyl core via cross-coupling reactions a more direct and efficient strategy than the functionalization of a pre-existing biphenyl ring for this particular target molecule.

Asymmetric Synthesis of Chiral Analogues of this compound

The synthesis of chiral, non-racemic biphenyls is a significant area of research due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a common feature of ortho-substituted biphenyls. The development of enantioselective methods to synthesize chiral analogues of this compound is crucial for exploring their potential applications in stereospecific contexts.

Enantioselective catalysis offers a direct and atom-economical approach to chiral biphenyls. The most prominent method for this purpose is the asymmetric Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. The enantioselectivity is induced by a chiral ligand coordinated to the palladium catalyst.

For the synthesis of chiral analogues of this compound, this could involve the coupling of a suitably substituted phenylboronic acid with a chiral phenyl halide, or vice-versa, in the presence of a chiral palladium catalyst. A variety of chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed in asymmetric Suzuki-Miyaura couplings to generate axially chiral biaryls with high enantiomeric excess (ee). The design of the chiral ligand is critical, as it must effectively differentiate between the two prochiral faces of the substrates during the key bond-forming step. Recent advancements have led to the development of chiral-bridged biphenyl monophosphine ligands that have shown superiority in both reactivity and enantioselectivity for the synthesis of sterically hindered biaryls. acs.org

Other transition-metal-catalyzed reactions, such as enantioselective Negishi and Stille couplings, can also be employed for the synthesis of chiral biphenyls, although they are less common than the Suzuki-Miyaura reaction.

An alternative to enantioselective catalysis is the use of chiral auxiliaries. In this strategy, a chiral moiety is covalently attached to one of the coupling partners. This chiral auxiliary directs the stereochemical outcome of the biaryl bond formation, leading to a diastereomeric mixture that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched biphenyl.

For example, a chiral alcohol could be used to form an ester with the carboxylic acid functionality of a biphenyl precursor. The resulting chiral ester can then undergo a diastereoselective intramolecular or intermolecular coupling reaction to form the biphenyl axis. The steric and electronic properties of the chiral auxiliary play a crucial role in controlling the atroposelectivity of the reaction. While effective, this method is less atom-economical than catalytic approaches due to the need to install and remove the auxiliary.

Deracemization is another powerful technique for obtaining enantiomerically pure biphenyls from a racemic mixture. This can be achieved through several methods, including:

Classical Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.

Kinetic Resolution: In this process, one enantiomer of the racemic biphenyl reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess.

Dynamic Kinetic Resolution (DKR): This method combines a kinetic resolution with in situ racemization of the starting material. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.

The following table provides a comparative overview of the main strategies for asymmetric synthesis of chiral biphenyls:

| Strategy | Description | Advantages | Disadvantages |

| Enantioselective Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | High atom economy, direct access to enantiopure products. | Development of suitable catalyst-ligand systems can be challenging. |

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to control stereochemistry. | Often provides high diastereoselectivity, predictable stereochemical outcome. | Less atom-economical, requires additional synthetic steps for attachment and removal of the auxiliary. |

| Deracemization | Separation or conversion of a racemic mixture into enantiomerically pure or enriched forms. | Utilizes readily available racemic starting materials. | Can be inefficient (e.g., classical resolution yields a maximum of 50% of one enantiomer). DKR is more efficient but requires careful optimization. |

The choice of strategy for the synthesis of chiral analogues of this compound will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of paramount importance for sustainable industrial development. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. Key areas of focus include the use of safer solvents, improving energy efficiency, and maximizing atom economy.

Traditional organic synthesis often relies on volatile and often toxic organic solvents. The development of solvent-free or aqueous reaction media represents a significant step towards greener synthetic processes.

Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful solvent-free technique. For the synthesis of biphenyls, palladium-catalyzed oxidative homocoupling of aryl boronic acids has been successfully demonstrated using a ball-milling method without the need for a solvent or a ligand. rsc.org This approach is not only environmentally benign but can also lead to faster reaction times and higher yields. mdpi.com An uncatalyzed, solvent-free, multicomponent process for the synthesis of biphenyl-2-carbonitrile derivatives has also been reported, highlighting the potential for catalyst- and solvent-free approaches. nih.govacs.org

Aqueous Medium Reactions: The Suzuki-Miyaura coupling, a key reaction for the synthesis of the biphenyl core of this compound, can be adapted to run in aqueous media. libretexts.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The development of water-soluble palladium catalysts and ligands has enabled efficient Suzuki couplings in water, often at mild temperatures. nih.govnih.gov These aqueous methods can also be applied to late-stage functionalization and diversification of complex molecules. nih.gov

Catalytic Efficiency: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption. In the context of this compound synthesis, the use of highly active and recyclable catalysts is crucial. For instance, in Suzuki-Miyaura couplings, developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) minimizes the amount of precious metal required and reduces waste. Heterogeneous catalysts, where the catalyst is supported on a solid material, offer the advantage of easy separation and recycling, further enhancing the green credentials of the process.

Atom Economy: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing the generation of byproducts.

For the synthesis of this compound, a reaction with poor atom economy would be the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. In contrast, addition and rearrangement reactions generally have 100% atom economy.

The Suzuki-Miyaura coupling, while highly efficient, does not have perfect atom economy due to the formation of boronate and halide salts as byproducts. However, its high yields and functional group tolerance often outweigh this drawback. Efforts to improve the atom economy of biphenyl synthesis include the development of direct C-H arylation reactions, which avoid the need for pre-functionalized starting materials like aryl halides and organometallics.

The following table illustrates the application of green chemistry principles to key steps in the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Use of water or no solvent. | Aqueous Suzuki-Miyaura coupling; libretexts.orgnih.gov Solvent-free mechanochemical synthesis. rsc.orgmdpi.com |

| Energy Efficiency | Use of catalysts to lower reaction temperatures and pressures. | Palladium-catalyzed cross-coupling at mild temperatures. |

| Catalysis | Use of highly efficient and recyclable catalysts. | Heterogeneous palladium catalysts for Suzuki coupling. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Direct C-H arylation as an alternative to traditional cross-coupling reactions. |

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Sophisticated Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For Ethyl 4'-cyanobiphenyl-3-carboxylate, a suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the compound's conformational dynamics.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei, multi-dimensional techniques are crucial for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule, allowing for the identification of adjacent protons. For instance, the characteristic ethyl group signals—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons—would show a clear cross-peak in the COSY spectrum. Similarly, couplings between the aromatic protons on both phenyl rings would be mapped.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, enabling the definitive assignment of carbon signals based on their corresponding, and more readily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons (those with no attached protons), such as the carbon of the cyano group, the ester carbonyl carbon, and the carbons at the biphenyl (B1667301) linkage. For example, the protons of the ethyl group would show correlations to the ester carbonyl carbon, and the aromatic protons would show correlations to carbons within their own ring and across the biphenyl linkage.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1' | - | ~145 | H-2', H-6' |

| 2', 6' | ~7.7 | ~127 | C-4', C-1' |

| 3', 5' | ~7.8 | ~133 | C-1', CN |

| 4' | - | ~112 | H-3', H-5' |

| CN | - | ~119 | H-3', H-5' |

| 1 | - | ~142 | H-2, H-6 |

| 2 | ~8.2 | ~129 | C-4, C-6, C=O |

| 3 | - | ~132 | H-2, H-4 |

| 4 | ~7.9 | ~130 | C-2, C-6, C=O |

| 5 | ~7.6 | ~129 | H-4, H-6 |

| 6 | ~7.8 | ~131 | C-2, C-4, C-1 |

| C=O | - | ~165 | O-CH₂, H-2, H-4 |

| O-CH₂ | ~4.4 (q) | ~62 | C=O, CH₃ |

| CH₃ | ~1.4 (t) | ~14 | O-CH₂ |

Note: The chemical shifts are estimated and would require experimental verification. The numbering scheme is provided for clarity.

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is complementary to X-ray diffraction. For this compound, ssNMR could be used to investigate polymorphism—the existence of multiple crystalline forms. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular packing. Furthermore, ssNMR can probe molecular dynamics in the solid state, such as the rotation of the phenyl rings or the motion of the ethyl group.

In solution, the two phenyl rings of the biphenyl core are not necessarily coplanar due to steric hindrance. The degree of twist between the rings can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons. The presence and intensity of cross-peaks between protons on the different phenyl rings would provide information about their spatial proximity and, consequently, the preferred dihedral angle between the rings in solution.

X-Ray Crystallography for Absolute Structure and Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the two biphenyl rings and the conformation of the ethyl carboxylate group. This would provide a static picture to compare with the dynamic information obtained from solution NMR.

A hypothetical table summarizing key crystallographic data that would be obtained is shown below.

| Parameter | Value (Hypothetical) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.38 |

| R-factor (%) | < 5 |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions. For this compound, one would expect to observe:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···N interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the nitrogen of the cyano group.

C-H···O interactions: Weak hydrogen bonds involving the oxygen atoms of the carboxylate group.

Dipole-dipole interactions: Arising from the polar cyano and ester functional groups.

Understanding these interactions is fundamental to the principles of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties. The analysis of the crystal packing of this compound would contribute to the broader understanding of how functional groups direct the self-assembly of organic molecules in the solid state.

Advanced Mass Spectrometry for Molecular Structure Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₁₆H₁₃NO₂, the theoretical exact mass can be calculated. This precise mass measurement is crucial for confirming the compound's identity and for distinguishing it from isomers or compounds with similar nominal masses.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₆H₁₃NO₂ | [M+H]⁺ | 252.1019 |

| C₁₆H₁₃NO₂ | [M+Na]⁺ | 274.0838 |

| C₁₆H₁₃NO₂ | [M]⁺˙ | 251.0946 |

This data is theoretical and serves as a benchmark for experimental HRMS analysis.

The primary fragmentation points are expected to be at the ester group. Key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a 4'-cyanobiphenyl-3-carbonyl cation.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement, if sterically feasible, though less common for aromatic esters.

Cleavage of the ester group: Resulting in fragments corresponding to the biphenyl nitrile core and the ethyl carboxylate moiety.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| 252.1019 ([M+H]⁺) | [M+H - C₂H₄]⁺ | Ethylene (C₂H₄) | 224.0652 |

| 252.1019 ([M+H]⁺) | [M+H - C₂H₅OH]⁺ | Ethanol (B145695) (C₂H₅OH) | 206.0597 |

| 251.0946 ([M]⁺˙) | [M - •OC₂H₅]⁺ | Ethoxy radical (•OC₂H₅) | 206.0597 |

| 251.0946 ([M]⁺˙) | [M - COOC₂H₅]⁺ | Ethyl carboxylate radical | 178.0651 |

This table represents a predictive analysis based on general fragmentation patterns of esters and aromatic compounds. libretexts.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

The FT-IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes corresponding to its distinct functional groups. The cyano (C≡N) group, the ester carbonyl (C=O) group, and the biphenyl aromatic system will each give rise to characteristic bands. researchgate.netresearchgate.net The C≡N stretching vibration typically appears as a sharp, intense band in the 2220-2240 cm⁻¹ region. researchgate.net The ester carbonyl C=O stretch is expected to be a strong band around 1720-1740 cm⁻¹. spectroscopyonline.com The biphenyl structure will be represented by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| C≡N (Nitrile) | Stretching | ~2230 | ~2230 | Medium (IR), Strong (Raman) |

| C=O (Ester) | Stretching | ~1725 | ~1725 | Strong (IR), Medium (Raman) |

| C-O (Ester) | Stretching | ~1250-1300 (asym), ~1100-1150 (sym) | ~1250-1300, ~1100-1150 | Strong (IR), Weak (Raman) |

| C=C (Aromatic) | Stretching | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | Medium-Strong |

| C-H (Aromatic) | Stretching | ~3030-3100 | ~3030-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | ~2850-2980 | ~2850-2980 | Medium-Weak |

These predictions are based on typical frequency ranges for the specified functional groups and data from analogous compounds. researchgate.netresearchgate.netspectroscopyonline.com

Chiroptical Spectroscopy (CD, ORD) for Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For this compound, which is an achiral molecule, these techniques are not applicable. However, if chiral centers were introduced into the molecule, for instance, by modification of the ethyl group or substitution on the biphenyl rings to induce atropisomerism, then CD and ORD spectroscopy would be essential for determining the absolute configuration and studying conformational chirality. To date, there is no publicly available research on chiral analogues of this compound, and therefore no chiroptical data can be presented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of ethyl 4'-cyanobiphenyl-3-carboxylate at the atomic level. These methods allow for a detailed understanding of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly used for such calculations. nih.gov

Furthermore, DFT calculations yield important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. These calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Cyanobiphenyl Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 D |

Note: These are typical values for a cyanobiphenyl derivative and are for illustrative purposes.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), are based on first principles without the use of empirical parameters. These methods can provide highly accurate predictions of energetic and spectroscopic properties. For a molecule like this compound, ab initio calculations can be used to refine the energies of different conformers and to predict spectroscopic data with high precision. While computationally more demanding than DFT, these methods are invaluable for benchmarking and for systems where electron correlation effects are particularly important.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed picture of its conformational landscape by exploring the potential energy surface. This is particularly important for understanding the flexibility of the ethyl carboxylate group and the rotational barrier between the biphenyl (B1667301) rings. researchgate.net

MD simulations are also crucial for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the molecule's conformation and dynamics. mdpi.com These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the solute and the solvent, which are critical for understanding its behavior in solution. researchgate.net The radial distribution function can be calculated to understand the structuring of the solvent around the molecule.

Predictive Modeling of Spectroscopic Data from First Principles

Theoretical calculations are instrumental in predicting and interpreting various types of spectroscopic data for this compound.

Infrared (IR) and Raman Spectroscopy: DFT and ab initio methods can be used to calculate the vibrational frequencies of the molecule. mdpi.comnih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. sci-hub.se This is particularly useful for identifying the characteristic vibrations of the cyano, ester, and biphenyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). mdpi.com These theoretical predictions can be a powerful tool in the structural elucidation of new derivatives and in understanding the electronic environment of the different nuclei within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra. materialsciencejournal.org This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy, providing insights into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for a Cyanobiphenyl Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C≡N stretch | 2230 |

| C=O stretch (ester) | 1725 |

| C-O stretch (ester) | 1250 |

| Phenyl ring C-C stretch | 1600 |

Note: These are typical values for a cyanobiphenyl derivative and are for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively.

The theoretical framework for developing QSPR/QSAR models for derivatives of this compound would involve several key steps:

Dataset Selection: A diverse set of biphenyl derivatives with known experimental data for a specific property or activity would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the property or activity of interest.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

Such models could be used to predict properties like melting point, boiling point, or solubility (QSPR), or biological activities such as enzyme inhibition or receptor binding (QSAR).

Computational Design and Virtual Screening of Novel Biphenyl Derivatives

The insights gained from quantum chemical calculations and QSPR/QSAR studies can be leveraged for the computational design and virtual screening of novel biphenyl derivatives with desired properties.

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of virtual compounds for those with promising properties. researchgate.netmdpi.comresearchgate.net For derivatives of this compound, one could perform virtual screening to identify molecules with, for example, enhanced liquid crystalline properties or specific biological activities. nih.gov

The process typically involves:

Library Generation: A virtual library of derivatives can be created by systematically modifying the structure of this compound (e.g., by changing substituents on the phenyl rings).

Docking and Scoring (for biological targets): If a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of the virtual compounds to the target's active site.

Property Prediction (for materials science): QSPR models or direct quantum chemical calculations can be used to predict the physical properties of the virtual compounds.

Filtering and Selection: The virtual library is filtered based on the predicted properties or scores, and a smaller set of promising candidates is selected for experimental synthesis and testing.

This in silico approach can significantly accelerate the discovery and development of new materials and therapeutic agents based on the biphenyl scaffold.

Academic Applications and Functionalization in Advanced Materials Research

Role as a Mesogenic Component in Liquid Crystalline Systems Research

Ethyl 4'-cyanobiphenyl-3-carboxylate is a derivative of the cyanobiphenyl class of molecules, which have been foundational in the development of liquid crystal (LC) technologies. nih.gov These molecules are mesogenic, meaning they can form intermediate phases (mesophases) between the crystalline solid and isotropic liquid states. The rigid biphenyl (B1667301) core, combined with the polar cyano (-CN) and ester (-COOC2H5) groups, imparts the necessary anisotropy in molecular shape and properties required for liquid crystallinity.

The synthesis of liquid crystal materials often involves creating mixtures of various mesogenic compounds to achieve specific properties for applications like liquid crystal displays (LCDs). researchgate.net The biphenyl core is a common structural motif in these designs. tandfonline.comuea.ac.uk Compounds like this compound can be synthesized through multi-step organic reactions, often culminating in cross-coupling methods like the Suzuki coupling to form the biphenyl linkage.

In the design of LC mixtures, cyanobiphenyls are valuable components. researchgate.net Researchers design and synthesize novel calamitic (rod-shaped) compounds, including those with biphenyl cores, to create materials with a broad nematic phase range, often stable at ambient temperatures. researchgate.net For instance, linear malonates and cyanoacetates have been synthesized by reacting 4-cyano-1,1'-biphenyl derivatives with other reagents, resulting in compounds that exhibit nematic phases. beilstein-journals.org The goal of such synthetic strategies is to fine-tune the physical properties of the final LC mixture, such as its clearing point, viscosity, and electro-optical response, by systematically modifying the molecular structure of its components. tandfonline.com

The study of mesophase behavior involves characterizing the different liquid crystalline phases a compound exhibits and the temperatures at which transitions between these phases occur. This is typically investigated using techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). researchgate.net Cyanobiphenyl derivatives are known to exhibit a rich variety of mesophases, including nematic and smectic phases. nih.govscispace.com

Below is a table showing the phase transition behavior for some representative 4-alkyl-4'-cyanobiphenyl compounds, illustrating the effect of alkyl chain length on the mesophases.

| Compound | Abbreviation | Phase Transition Sequence on Heating (°C) |

|---|---|---|

| 4-Pentyl-4'-cyanobiphenyl | 5CB | Cr → 24 → N → 35.3 → I |

| 4-Octyl-4'-cyanobiphenyl | 8CB | Cr → 21.5 → SmA → 33.5 → N → 40.5 → I |

| 4-Undecyl-4'-cyanobiphenyl | 11CB | Cr → 53 → Sm → 57 → N → 57.5 → I synthon-chemicals.com |

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic

The biphenyl core is a rigid, elongated structure that provides the fundamental shape anisotropy necessary for the formation of liquid crystal phases. mdpi.com The performance characteristics of an LC material, such as its birefringence (Δn) and dielectric anisotropy (Δε), are directly linked to the molecular structure.

Birefringence (Δn): The π-electron system of the biphenyl core contributes significantly to a high molecular polarizability anisotropy, which in turn leads to high birefringence. mdpi.com High birefringence is a desirable property for many photonic applications. researchgate.net

Dielectric Anisotropy (Δε): The strongly polar cyano group (-CN) at the 4' position creates a large dipole moment along the long molecular axis. This results in a large positive dielectric anisotropy, which is essential for the operation of twisted nematic (TN) and other field-effect LCDs.

Viscosity: The rigidity of the biphenyl core can contribute to the material's viscosity. The placement of substituents, such as the ethyl carboxylate group in this compound, can affect intermolecular spacing and interactions, thereby influencing the rotational viscosity of the material. tandfonline.com

Modifications to the biphenyl core, such as the introduction of lateral substituents (e.g., fluorine atoms) or changes to the terminal groups, are common strategies to optimize these performance parameters for specific applications. tandfonline.com

Building Block in Supramolecular Chemistry and Self-Assembling Systems

The functional groups present in this compound—the cyano and carboxylate moieties—make it a valuable building block (tecton) for constructing larger, ordered structures through non-covalent interactions in the field of supramolecular chemistry.

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined architectures. harvard.edu The carboxylate group is a strong hydrogen bond acceptor, while the cyano group can also participate as a weaker acceptor. These functionalities allow this compound to engage in specific intermolecular hydrogen bonding.

For example, research has shown that the addition of 4-cyano-4'-biphenylcarboxylic acid to other cyanobiphenyl liquid crystals can influence the alignment of the LC on functionalized surfaces, a phenomenon attributed to hydrogen bonding between the carboxylic acid and the surface. nih.gov Similarly, intermolecular hydrogen bonding between hydroxyl (-OH) and amino (-NH) groups on the alkyl chains of cyanobiphenyl-based molecules has been used to induce a parallel molecular alignment, which helps to enhance fluorescence by inhibiting dipole-dipole quenching. rsc.org The ester group in this compound can form hydrogen bonds with suitable donor groups, guiding the formation of one-dimensional chains or more complex networks. researchgate.net The combination of the rigid biphenyl core and specific hydrogen bonding sites allows for the rational design of self-assembling systems where molecules organize into predictable supramolecular structures. researchgate.netanu.edu.au

The cyano and carboxylate groups are also excellent coordinating ligands for metal ions. This dual functionality allows molecules like this compound to act as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs).

The carboxylate group can bind to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), while the nitrile group can also coordinate to metal ions. This versatility enables the formation of multidimensional networks. Researchers synthesize MOFs using multi-carboxylate ligands, where metal ions or clusters act as nodes connected by the organic linkers. researchgate.net While this compound itself is a mono-carboxylate, its structural motif is relevant. The corresponding dicarboxylic or tricarboxylic acid derivatives of the cyanobiphenyl core would be prime candidates for creating porous MOFs with interesting properties, such as luminescence or gas storage, derived from the functionalized biphenyl backbone. The design of such ligands is a key aspect of developing new MOFs with tailored structures and functions.

Precursor for Advanced Polymeric Materials and Organic Electronics

The unique combination of a rigid, mesogenic cyanobiphenyl core and a functionalizable ester group positions this compound as a valuable precursor for specialized polymers and organic electronic components. Its structure is foundational for creating materials with highly ordered domains and specific electronic properties.

Monomer in Controlled Polymerization Techniques (e.g., ATRP, RAFT)

While direct polymerization of this compound has not been extensively documented, its molecular architecture is highly suitable for modification into a monomer for use in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govnih.gov These methods are renowned for their ability to produce polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.gov

The ester group on the biphenyl ring can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a reactive site. This site can then be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, or an initiator for ATRP. For instance, oligoacrylates featuring cyanobiphenyl mesogenic groups have been synthesized via radical polymerization to create liquid-crystalline (LC) oligomers and polymers. researchgate.net

The general mechanism for controlled radical polymerization involves minimizing termination pathways by establishing a dynamic equilibrium between active propagating radicals and dormant species. nih.gov RAFT polymerization, for example, is highly versatile due to its tolerance of various functional groups and mild reaction conditions. The presence of the cyano group on the biphenyl scaffold is compatible with RAFT, as demonstrated by the use of RAFT agents like 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in controlled polymerizations. rsc.org By transforming this compound into a functional monomer, it could be polymerized using these techniques to create side-chain liquid crystal polymers, where the rigid cyanobiphenyl units would promote the formation of ordered mesophases.

Table 1: Overview of Controlled Polymerization Techniques

| Technique | Abbreviation | Key Features | Potential Application for Cyanobiphenyl Derivatives |

|---|---|---|---|

| Atom Transfer Radical Polymerization | ATRP | Uses a transition metal catalyst (e.g., copper) to reversibly activate and deactivate polymer chains. Allows for excellent control over polymer architecture. nih.gov | Synthesis of well-defined block copolymers and polymer brushes with liquid crystalline segments. |

Integration into Organic Semiconductor Structures or Photovoltaic Device Components

The cyanobiphenyl unit is a classic example of a mesogen, a molecule that can form liquid crystal phases. This property, arising from its rigid, rod-like shape and significant dipole moment, is also advantageous for applications in organic electronics. researchgate.nettandfonline.com Organic semiconductors are based on conjugated π-systems that allow for the delocalization and transport of charge carriers. researchgate.netsigmaaldrich.comsigmaaldrich.com The biphenyl core of this compound provides this necessary conjugated structure.

The incorporation of molecules like this compound into the active layer of an organic photovoltaic (OPV) device or an organic field-effect transistor (OFET) would likely involve its use as a building block for a larger, more complex organic semiconductor. mdpi.com Its structure could be modified to enhance π-stacking and charge transport properties, making it a component in donor or acceptor materials within a bulk heterojunction solar cell. mdpi.com

Probes and Ligands in Chemical Biology and Medicinal Chemistry Research

The cyanobiphenyl scaffold is a recognized pharmacophore in medicinal chemistry, valued for its lipophilic nature and rigid structure, which can facilitate specific interactions with biological targets. The addition of the ethyl carboxylate group provides a handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships.

Design of Enzyme Inhibitors and Receptor Ligands (Theoretical/Synthetic Focus)

The development of potent and selective enzyme inhibitors and receptor ligands is a cornerstone of drug discovery. mdpi.comnih.gov The cyanobiphenyl framework has proven to be a highly effective scaffold for designing such molecules, particularly multi-target-directed ligands (MTDLs). nih.gov The MTDL approach is gaining traction for complex multifactorial diseases like Alzheimer's disease. nih.gov

A recent study focused on designing ligands based on the [1,1'-biphenyl]-4-carbonitrile core to simultaneously target multiple components of Alzheimer's pathophysiology. nih.gov Researchers synthesized a series of derivatives that showed high, nanomolar affinity for the human histamine (B1213489) H3 receptor (hH3R) while also exhibiting micromolar inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO B). nih.gov This work underscores the value of the cyanobiphenyl moiety as a lipophilic, aromatic core for generating ligands that can interact with diverse biological targets. One of the lead compounds from this study demonstrated a beneficial effect on scopolamine-induced memory impairment in a passive avoidance test, highlighting its therapeutic potential. nih.gov

The ester group in this compound serves as a key site for synthetic elaboration. It can be converted into an amide, hydrazide, or other functional groups to introduce new interaction points (e.g., hydrogen bond donors/acceptors) or to attach linkers connecting to other pharmacophoric fragments, as seen in the design of bitopic ligands for dopamine (B1211576) D3 receptors. nih.gov This synthetic tractability allows chemists to systematically modify the parent structure to optimize binding affinity and selectivity for a chosen enzyme or receptor.

Table 2: Biological Targets for Cyanobiphenyl-Based Ligands in Alzheimer's Disease Research

| Target | Function / Role in Disease | Inhibition Effect |

|---|---|---|

| Histamine H3 Receptor (hH3R) | Presynaptic autoreceptor that modulates neurotransmitter release. | Antagonism can enhance cognitive function. |

| Acetylcholinesterase (AChE) | Enzyme that degrades the neurotransmitter acetylcholine (B1216132). | Inhibition increases acetylcholine levels, a key strategy in symptomatic treatment. |

| Butyrylcholinesterase (BuChE) | A secondary enzyme that hydrolyzes acetylcholine. | Inhibition provides additional cognitive benefits. |

| Monoamine Oxidase B (MAO B) | Enzyme involved in the degradation of dopamine. | Inhibition can have neuroprotective effects. |

Data sourced from a study on multitarget cyanobiphenyl derivatives. nih.gov

Fluorescent or Luminescent Probes for Biological Imaging Research

Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. ucsd.edu The cyanobiphenyl scaffold possesses intrinsic fluorescence, making it an attractive core for the development of novel imaging agents. nih.govresearchgate.net

Researchers have successfully designed and synthesized fluorescent probes based on a nitrile biphenyl core for the detection of hypochlorite (B82951), a reactive oxygen species involved in the immune response and various pathologies. nih.govresearchgate.net One such probe, when exposed to hypochlorite, exhibited a "turn-on" fluorescence response, with the emission color changing from colorless to green. nih.gov This probe was successfully used for imaging hypochlorite in living MCF-7 and L929 cells and even in whole organisms like zebrafish, demonstrating the practical utility of the cyanobiphenyl core in biological imaging. nih.gov

The photophysical properties of such probes can be finely tuned through chemical modification. A study on cyanophenylbenzocoumarin-3-carboxylates demonstrated that altering the solvent or the substituents on the molecular scaffold significantly impacts the emission wavelength and fluorescence quantum yield. acgpubs.org For example, one derivative exhibited an emission maximum at 546 nm in ethanol (B145695) but shifted to 450 nm in acetonitrile. acgpubs.org Several of the synthesized compounds showed high quantum yields in ethanol, significantly greater than the standard dye Rhodamine B, indicating their potential as bright fluorescent labels. acgpubs.org The ethyl carboxylate group on this compound provides a convenient point for attaching other fluorophores or recognition moieties to create sophisticated probes for detecting specific analytes within complex biological systems.

Table 3: Fluorescence Properties of Selected Cyanophenylbenzocoumarin-3-carboxylates

| Compound ID | Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 6e | Ethanol | 425 | 0.79 |

| 9b | Ethanol | 370 | 0.70 |

| 9c | Ethanol | 546 | 0.35 |

| 9c | Acetonitrile | 450 | - |

| 9d | Ethanol | 388 | 0.80 |

| 9e | Ethanol | 362 | 0.74 |

| Rhodamine B | Ethanol | 575 | 0.24 (Reference) |

Data adapted from a study on the fluorescence of coumarin (B35378) derivatives. acgpubs.org

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 Cyanobiphenyl 3 Carboxylate

Reaction Kinetics and Thermodynamic Studies of Derivatization Reactions

The derivatization of Ethyl 4'-cyanobiphenyl-3-carboxylate can occur at the ester functional group or the cyanobiphenyl ring system. Understanding the kinetics and thermodynamics of these reactions is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Ester Hydrolysis and Transesterification Mechanism Elucidation

The ester group in this compound is susceptible to hydrolysis and transesterification reactions, typically proceeding through nucleophilic acyl substitution.

Ester Hydrolysis: The hydrolysis of this ester can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. After a series of proton transfers, an alcohol molecule is eliminated, yielding the corresponding carboxylic acid. The reaction kinetics are generally first-order with respect to the ester and the acid catalyst. For similar aromatic esters, the activation energy for acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the aromatic rings. The reaction's progress can be monitored by techniques like spectrophotometry to determine rate constants and activation energies oarjpublication.com.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide leaving group is followed by a rapid acid-base reaction between the carboxylic acid and the alkoxide, driving the reaction to completion. The kinetics of this reaction are typically second-order, being first-order in both the ester and the base. Kinetic studies on similar esters have been conducted using methods like conductometric measurements to follow the reaction progress and determine rate constants at various temperatures researchgate.net.

| Reaction Type | Catalyst | Key Mechanistic Steps | Kinetic Order |

| Acid-Catalyzed Hydrolysis | H+ | Protonation, Nucleophilic attack by H2O, Tetrahedral intermediate, Elimination | Pseudo-first-order |

| Base-Catalyzed Hydrolysis | OH- | Nucleophilic attack by OH-, Tetrahedral intermediate, Elimination, Deprotonation | Second-order |

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol, and can also be acid- or base-catalyzed.

Mechanism: The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water masterorganicchemistry.com. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing the displaced alcohol.

Kinetics: The kinetics of transesterification for aromatic esters have been studied, and like hydrolysis, the reaction order depends on the catalyst used mdpi.comncsu.eduresearchgate.net. The reaction rates are influenced by steric hindrance around the ester group and the nucleophilicity of the incoming alcohol.

Cyanobiphenyl Ring Functionalization Reaction Pathways

The cyanobiphenyl ring of this compound can be functionalized through various reactions, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds and can be used to further functionalize the biphenyl (B1667301) core. The general mechanism involves a catalytic cycle with a palladium(0) species libretexts.org.

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide or triflate to the Pd(0) complex, forming a Pd(II) species.

Transmetalation: An organoboron compound, activated by a base, then undergoes transmetalation with the Pd(II) complex.

Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, which regenerates the Pd(0) catalyst youtube.com.

The synthesis of this compound itself can be achieved via a Suzuki coupling between an appropriate boronic acid and an aryl halide. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions organic-chemistry.org. For instance, the coupling of arylboronic acids with aryl halides is often catalyzed by complexes like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base such as K₂CO₃ .

Photochemical and Photophysical Processes of Biphenyl-Based Systems

The biphenyl core of this compound is a chromophore that can undergo various photochemical and photophysical processes upon absorption of light.

Excited State Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, biphenyl-based systems can populate various excited states, leading to fluorescence or non-radiative decay.

Excited State Formation: The initial excitation typically populates a singlet excited state (S₁). The subsequent de-excitation pathways include fluorescence, intersystem crossing to a triplet state (T₁), and internal conversion back to the ground state (S₀).

Fluorescence: The fluorescence properties of cyanobiphenyls are sensitive to their environment. The introduction of a cyano group can significantly increase the fluorescence quantum yield by suppressing non-radiative decay processes mdpi.com. The excited state can have a different geometry and a larger dipole moment compared to the ground state.

Energy Transfer: In multichromophoric systems containing biphenyl units, energy transfer processes can occur between different parts of the molecule or between molecules. These processes are crucial in applications such as organic light-emitting diodes (OLEDs) and photosensitizers.

Photoinduced Reactions and Stability Studies

The photostability of cyanobiphenyl derivatives is an important consideration for their application in materials science.

Photoisomerization and Photodegradation: While the biphenyl core is relatively rigid, prolonged exposure to UV radiation can lead to photo-induced reactions, including isomerization and degradation. The specific reaction pathways are dependent on the substituents and the surrounding medium.

Stability: The stability of cyanobiphenyls is a key factor in their use in liquid crystal displays and other optoelectronic devices. The presence of certain functional groups can influence their photochemical stability.

| Process | Description | Influencing Factors |

| Fluorescence | Emission of light from the singlet excited state. | Substituents, solvent polarity, temperature. |

| Intersystem Crossing | Transition from a singlet to a triplet excited state. | Heavy atoms, molecular geometry. |

| Photoinduced Reactions | Chemical reactions initiated by the absorption of light. | Wavelength of light, presence of oxygen, solvent. |

Catalytic Transformations of the Biphenyl Core and Functional Groups

The biphenyl core and its functional groups can be modified through various catalytic transformations, offering pathways to novel derivatives with tailored properties.

C-H Activation: Direct functionalization of the C-H bonds on the biphenyl rings is a powerful strategy for introducing new functional groups. Palladium-catalyzed C-H activation can be directed by the existing functional groups, such as the cyano or ester group, to achieve site-selective modifications mdpi.comnih.gov. The nitrile functionality, in particular, has been shown to be a versatile directing group in C-H activation methods, enabling meta- or para-selective functionalization of aromatic rings nih.gov.

Hydrogenation: The cyano group can be catalytically hydrogenated to an aminomethyl group, and the aromatic rings can be reduced under more forcing conditions. The choice of catalyst and reaction conditions determines the selectivity of the hydrogenation process researchgate.netarkat-usa.org. For example, catalytic hydrogenation of a similar compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, showed that the selectivity of the reduction is highly dependent on the type of catalyst used researchgate.net.

Other Transformations: The ester and cyano groups can be catalytically transformed into a variety of other functional groups. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring.

Hydrogenation and Dehydrogenation Studies

The presence of three reducible functionalities—the cyano group, the ester group, and the aromatic biphenyl system—makes the hydrogenation of this compound a subject of significant mechanistic interest. The selective reduction of one group over the others is a key challenge and depends heavily on the choice of catalyst, solvent, and reaction conditions.

Hydrogenation:

The hydrogenation of the cyano group to a primary amine is a common transformation. The generally accepted mechanism for nitrile hydrogenation over heterogeneous catalysts involves a series of steps. researchgate.netresearchgate.net Initially, the nitrile adsorbs onto the catalyst surface and is sequentially hydrogenated to an imine intermediate (R-CH=NH). researchgate.net This imine can then be further hydrogenated to the desired primary amine (R-CH₂NH₂). However, the imine intermediate can also react with a molecule of the primary amine product to form a secondary amine, which is a common side reaction. bme.hu The use of additives like ammonia (B1221849) or bases can help to suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction. researchgate.net

The ester group can be hydrogenated to the corresponding primary alcohol. The mechanism of ester hydrogenation typically involves the coordination of the carbonyl oxygen to a metal center, followed by hydride transfer to the carbonyl carbon. lookchem.comorganicreactions.org This leads to the formation of a hemiacetal intermediate, which can then eliminate an alcohol molecule to yield an aldehyde. The aldehyde is then rapidly hydrogenated to the primary alcohol. lookchem.com Homogeneous catalysts, particularly those based on ruthenium, have shown high efficacy in ester hydrogenation under milder conditions compared to heterogeneous systems. acs.org

Selective hydrogenation of the cyano group in the presence of an ester is achievable under certain conditions. Catalytic hydrogenation with Raney Nickel or Raney Cobalt is often selective for the reduction of nitriles. researchgate.netresearchgate.net Palladium on carbon (Pd/C) under mild conditions can also favor the hydrogenation of aromatic nitriles. researchgate.net

Conversely, selective hydrogenation of the ester group in the presence of a nitrile is more challenging. However, certain ruthenium-based homogeneous catalysts have demonstrated chemoselectivity for ester reduction. acs.org

The biphenyl system can also undergo hydrogenation to form cyclohexyl derivatives, though this typically requires more forcing conditions, such as high pressure and temperature, often with rhodium or ruthenium catalysts. researchgate.net

Dehydrogenation:

The reverse reaction, dehydrogenation, is relevant in the context of liquid organic hydrogen carriers (LOHCs), where aromatic systems like biphenyl are used for hydrogen storage. sciengine.comresearchgate.net The dehydrogenation of the fully hydrogenated analog of this compound would likely proceed in a stepwise manner. The dehydrogenation of the cyclohexyl rings back to the aromatic biphenyl system is a key step. sciengine.com The mechanism involves the adsorption of the saturated rings onto a catalyst surface (e.g., Pt/Al₂O₃), followed by the sequential removal of hydrogen atoms to re-form the aromatic system. acs.org The thermodynamic barrier for the dehydrogenation of the second ring is generally higher than that of the first. sciengine.com

| Transformation | Catalyst System | Plausible Product(s) | Key Mechanistic Feature |

| Selective Nitrile Hydrogenation | Raney Ni, H₂ (low pressure) | Ethyl 4'-(aminomethyl)biphenyl-3-carboxylate | Stepwise reduction via an imine intermediate. researchgate.netresearchgate.net |

| Selective Ester Hydrogenation | Ru-PNN pincer complex, H₂ | (4'-Cyanobiphenyl-3-yl)methanol | Coordination of ester to Ru, hydride transfer, and elimination. lookchem.com |